molecular formula C15H14BrN3 B5563880 N-(4-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine

N-(4-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine

Cat. No. B5563880
M. Wt: 316.20 g/mol
InChI Key: PHLQCNNYBOPXQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine, also known as BBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBA is a benzimidazole derivative that has shown promising results in scientific research, particularly in the areas of cancer treatment and drug discovery.

Mechanism of Action

The mechanism of action of N-(4-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine involves the inhibition of various cellular pathways that are essential for cancer cell survival and proliferation. This compound has been shown to inhibit the activity of several enzymes, including topoisomerase I and II, which are involved in DNA replication and repair. This compound also inhibits the activity of protein kinases, which are involved in cell signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its cytotoxicity against cancer cells, this compound has been shown to exhibit anti-inflammatory and antioxidant properties. This compound has also been shown to have a protective effect on the liver and kidneys, and may have potential applications in the treatment of liver and kidney diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine is its potent cytotoxicity against cancer cells, which makes it an attractive candidate for cancer treatment. This compound is also relatively easy to synthesize, and several modifications have been made to optimize its yield and purity. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-(4-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine. One potential application of this compound is in the development of novel anticancer drugs. Research could also focus on optimizing the synthesis of this compound to improve its yield and purity. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas, such as liver and kidney diseases.

Synthesis Methods

The synthesis of N-(4-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine involves the reaction of 4-bromobenzylamine with 1-methyl-1H-benzimidazole-5-carboxaldehyde in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The synthesis of this compound has been extensively studied, and several modifications have been made to optimize the yield and purity of the compound.

Scientific Research Applications

N-(4-bromobenzyl)-1-methyl-1H-benzimidazol-5-amine has been studied extensively for its potential applications in cancer treatment. Research has shown that this compound exhibits potent cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis, a process of programmed cell death.

properties

IUPAC Name

N-[(4-bromophenyl)methyl]-1-methylbenzimidazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrN3/c1-19-10-18-14-8-13(6-7-15(14)19)17-9-11-2-4-12(16)5-3-11/h2-8,10,17H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHLQCNNYBOPXQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.